
2,3,6,7,10,11-Hexapropoxytriphenylene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,3,6,7,10,11-Hexapropoxytriphenylene is an organic compound with the molecular formula C36H48O6. It belongs to the class of triphenylene derivatives, which are known for their unique structural and electronic properties. This compound is characterized by the presence of six propoxy groups attached to the triphenylene core, making it a highly substituted aromatic compound.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,6,7,10,11-Hexapropoxytriphenylene typically involves the alkylation of 2,3,6,7,10,11-hexahydroxytriphenylene with propyl halides under basic conditions. The reaction is usually carried out in the presence of a strong base such as potassium carbonate or sodium hydride, which facilitates the nucleophilic substitution of the hydroxyl groups by propoxy groups.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity of the product. The reaction mixture is typically heated to reflux to drive the reaction to completion, followed by purification steps such as recrystallization or column chromatography to isolate the desired compound.
化学反应分析
Types of Reactions
2,3,6,7,10,11-Hexapropoxytriphenylene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound to its corresponding hydroquinone derivatives.
Substitution: The propoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as alkoxides or amines can be used to replace the propoxy groups.
Major Products
Oxidation: Quinone derivatives.
Reduction: Hydroquinone derivatives.
Substitution: Various substituted triphenylene derivatives depending on the nucleophile used.
科学研究应用
2,3,6,7,10,11-Hexapropoxytriphenylene has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules and materials.
Biology: Investigated for its potential biological activities, including anticancer properties.
Medicine: Explored for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of liquid crystal displays and other electronic devices due to its unique electronic properties.
作用机制
The mechanism of action of 2,3,6,7,10,11-Hexapropoxytriphenylene involves its interaction with various molecular targets and pathways. The compound can interact with cellular components such as proteins and nucleic acids, leading to changes in cellular functions. Its unique electronic properties allow it to participate in electron transfer reactions, which can influence various biochemical pathways.
相似化合物的比较
Similar Compounds
2,3,6,7,10,11-Hexahydroxytriphenylene: A precursor to 2,3,6,7,10,11-Hexapropoxytriphenylene, characterized by the presence of hydroxyl groups instead of propoxy groups.
2,3,6,7,10,11-Hexaaminotriphenylene: Contains amino groups instead of propoxy groups, leading to different chemical and biological properties.
2,3,6,7,10,11-Hexaalkoxytriphenylenes: A class of compounds with various alkoxy groups, each exhibiting unique properties depending on the alkyl chain length and substitution pattern.
Uniqueness
This compound is unique due to its specific substitution pattern with propoxy groups, which imparts distinct electronic and steric properties. This makes it particularly useful in applications requiring specific electronic characteristics, such as in the development of advanced materials and electronic devices.
属性
分子式 |
C36H48O6 |
|---|---|
分子量 |
576.8 g/mol |
IUPAC 名称 |
2,3,6,7,10,11-hexapropoxytriphenylene |
InChI |
InChI=1S/C36H48O6/c1-7-13-37-31-19-25-26(20-32(31)38-14-8-2)28-22-34(40-16-10-4)36(42-18-12-6)24-30(28)29-23-35(41-17-11-5)33(21-27(25)29)39-15-9-3/h19-24H,7-18H2,1-6H3 |
InChI 键 |
DNYKDFPRHVZFDT-UHFFFAOYSA-N |
规范 SMILES |
CCCOC1=C(C=C2C(=C1)C3=CC(=C(C=C3C4=CC(=C(C=C24)OCCC)OCCC)OCCC)OCCC)OCCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


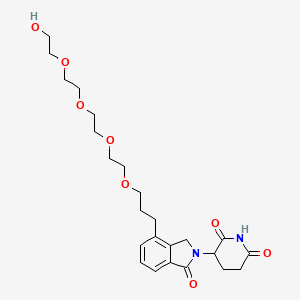

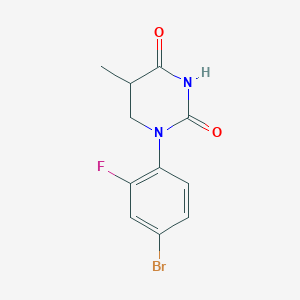

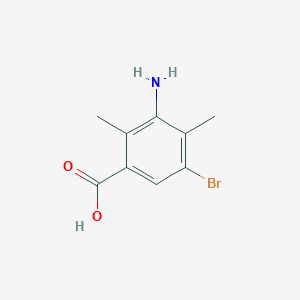
![1-[(3-Fluorophenyl)methyl]pyrrolidin-3-amine;hydrochloride](/img/structure/B14779438.png)
![(1R)-1-methyl-3-azabicyclo[3.1.0]hexane;hydrochloride](/img/structure/B14779443.png)
![benzyl N-[2-[(2-amino-3-methylbutanoyl)-ethylamino]cyclohexyl]carbamate](/img/structure/B14779444.png)
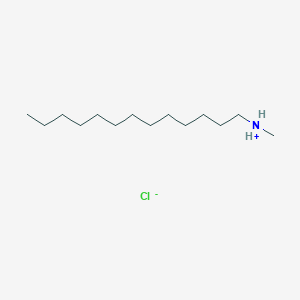
![2-amino-N-[(3-methoxyphenyl)methyl]propanamide](/img/structure/B14779451.png)

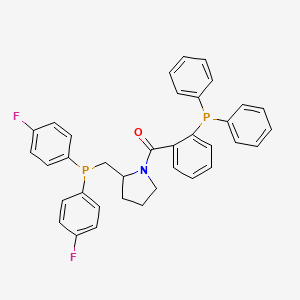
![3-Amino-4-(benzo[d][1,3]dioxol-5-yl)-1-(3-methoxyphenyl)azetidin-2-one](/img/structure/B14779460.png)
![(10R,13S,17R)-17-acetyl-17-hydroxy-10,13-dimethyl-1,2,6,7,8,9,12,14,15,16-decahydrocyclopenta[a]phenanthrene-3,11-dione](/img/structure/B14779470.png)
